6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
Description
6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a pyridazin-3-one derivative characterized by a cyclopropyl substituent at the 6-position and a complex azetidine-based side chain at the 2-position. The azetidine ring is further functionalized with a 2-hydroxycyclopentyl group, which introduces both stereochemical complexity and polar functionality. Pyridazin-3-one derivatives are well-documented in medicinal chemistry for their diverse biological activities, including kinase inhibition and cardiovascular effects .
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-15-3-1-2-14(15)18-8-11(9-18)10-19-16(21)7-6-13(17-19)12-4-5-12/h6-7,11-12,14-15,20H,1-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRACYZRVLGELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CC(C2)CN3C(=O)C=CC(=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Chemical Structure
Pharmacological Properties
Research indicates that this compound exhibits a variety of biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that the compound may influence neurotransmitter systems associated with mood regulation.
- Anti-inflammatory Activity : It has been noted for its potential to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis.
- Antitumor Activity : Early investigations have shown promise in inhibiting cancer cell proliferation.
The biological activity of this compound is believed to involve several mechanisms:
- Monoamine Reuptake Inhibition : Similar to other compounds targeting the central nervous system (CNS), it may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially contributing to its antidepressant effects.
- Modulation of Inflammatory Cytokines : The compound might affect the expression of pro-inflammatory cytokines, thus playing a role in reducing inflammation.
- Induction of Apoptosis in Cancer Cells : There are indications that it may trigger apoptotic pathways in malignant cells, leading to reduced viability.
Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated the antidepressant properties of various dihydropyridazinone derivatives, including this compound. Results showed significant improvement in behavioral tests indicative of antidepressant activity in rodent models .
Study 2: Anti-inflammatory Effects
Research documented in Pharmacology Reports highlighted the anti-inflammatory potential of similar compounds. The study demonstrated that derivatives could significantly reduce edema and inflammatory markers in animal models .
Study 3: Antitumor Activity
A recent investigation assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity against specific types of cancer cells .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other pyridazin-3-one derivatives, differing primarily in substituent groups. Below is a comparative analysis based on molecular features and synthetic approaches:
Table 1: Structural and Molecular Comparison
*Calculated based on structural formula.
†Estimated molecular weight.
‡Molecular weight inferred from formula.
Key Observations
Substituent Impact on Properties: The target compound’s 2-hydroxycyclopentyl group enhances polarity compared to the trifluoromethylpyridine () or triazolopyridazine () groups, which are more lipophilic. This may improve aqueous solubility but reduce membrane permeability .
Synthetic Approaches: Pyridazin-3-one derivatives are commonly synthesized via nucleophilic substitution or reductive amination (e.g., describes alkylation of pyridazinones using halides and K₂CO₃) . The target compound’s azetidine side chain likely requires multi-step functionalization, as seen in ’s reductive amination protocol .
The cyclopropyl group in all compared compounds may enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
